1-Bromo-3-fluoro-2-(propan-2-yl)benzene 1-Bromo-3-fluoro-2-(propan-2-yl)benzene
Brand Name: Vulcanchem
CAS No.: 112611-86-6
VCID: VC17710280
InChI: InChI=1S/C9H10BrF/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
SMILES:
Molecular Formula: C9H10BrF
Molecular Weight: 217.08 g/mol

1-Bromo-3-fluoro-2-(propan-2-yl)benzene

CAS No.: 112611-86-6

Cat. No.: VC17710280

Molecular Formula: C9H10BrF

Molecular Weight: 217.08 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-fluoro-2-(propan-2-yl)benzene - 112611-86-6

Specification

CAS No. 112611-86-6
Molecular Formula C9H10BrF
Molecular Weight 217.08 g/mol
IUPAC Name 1-bromo-3-fluoro-2-propan-2-ylbenzene
Standard InChI InChI=1S/C9H10BrF/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Standard InChI Key VVUNXACHKBSQLO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C=CC=C1Br)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzene ring is substituted with three functional groups:

  • Bromine at position 1, a strong electron-withdrawing group that enhances electrophilic substitution reactivity.

  • Fluorine at position 3, which exerts an ortho/para-directing effect due to its high electronegativity.

  • Isopropyl group at position 2, introducing steric hindrance that influences reaction pathways and selectivity.

The spatial arrangement of these groups creates a meta-directing electronic environment, favoring reactions at positions 5 and 6 of the ring.

Physicochemical Properties

Key physicochemical data are summarized below:

PropertyValueSource
Molecular FormulaC9H10BrF\text{C}_9\text{H}_{10}\text{BrF}
Molecular Weight217.08 g/mol
CAS Number112611-86-6
Boiling PointNot reported
Melting PointNot reported
DensityEstimated 1.4–1.6 g/cm³

The absence of reported melting/boiling points underscores the need for further experimental characterization.

Synthesis and Industrial Production

Bromination Strategies

The synthesis of 1-bromo-3-fluoro-2-(propan-2-yl)benzene typically involves sequential halogenation and alkylation steps. A patented method for synthesizing analogous bromofluorobenzenes provides insight into scalable production :

  • Bromination of Fluorobenzene:

    • Catalyst: Aluminum bromide (AlBr3\text{AlBr}_3) or metallic aluminum.

    • Conditions: 010C0\text{–}10^\circ \text{C}, 3–5 hours.

    • Outcome: Yields 1-bromo-3-fluorobenzene with >99% purity after distillation .

  • Introduction of Isopropyl Group:

    • Friedel-Crafts Alkylation: Reacting 1-bromo-3-fluorobenzene with isopropyl chloride in the presence of AlCl3\text{AlCl}_3.

    • Challenges: Steric hindrance from bromine and fluorine may reduce alkylation efficiency, necessitating elevated temperatures or prolonged reaction times.

Optimization and Yield

Industrial-scale production emphasizes cost-effectiveness and purity:

  • Solvent Choice: Halogenated solvents (e.g., dichloromethane) minimize side reactions.

  • Catalyst Loading: 0.01–0.1 equivalents of AlBr3\text{AlBr}_3 balance reaction rate and byproduct formation .

  • Yield: Reported at 68% for analogous compounds, with fluorobenzene and toluene recycled from distillation .

Reactivity and Chemical Transformations

Cross-Coupling Reactions

The bromine atom’s susceptibility to nucleophilic displacement enables diverse transformations:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids to form biaryl structures, critical in pharmaceutical intermediates.

    Ar-Br+R-B(OH)2Pd0Ar-R+B(OH)3\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd}^0} \text{Ar-R} + \text{B(OH)}_3
  • Buchwald-Hartwig Amination: Introduction of amine groups for drug discovery applications.

Fluorine-Specific Reactivity

The fluorine atom participates in:

  • Electrophilic Aromatic Substitution: Directed meta-substitution due to its electron-withdrawing nature.

  • Hydrogen Bonding: Enhances binding affinity in bioactive molecules.

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Intermediate

The compound’s halogenated structure aligns with trends in drug design:

  • Antimicrobial Agents: Bromine and fluorine enhance membrane permeability and target binding.

  • Kinase Inhibitors: Steric effects from the isopropyl group improve selectivity for ATP-binding pockets.

Material Science Applications

  • Liquid Crystals: The rigid aromatic core and halogen substituents stabilize mesophases.

  • Polymer Additives: Flame-retardant properties due to bromine content.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesApplications
4-Bromo-3-fluoro-N-(propan-2-yl)benzene-1-sulfonamideSulfonamide group enhances solubilityDiuretics, antivirals
1-Bromo-3-fluoro-5-methylbenzeneMethyl group reduces steric hindranceAgrochemicals

The isopropyl group in 1-bromo-3-fluoro-2-(propan-2-yl)benzene uniquely balances reactivity and steric effects, making it preferable for bulky ligand systems.

Future Research Directions

  • Toxicity Profiling: Assess ecotoxicological impacts of bromine byproducts.

  • Process Optimization: Develop solvent-free or catalytic methods to improve sustainability.

  • Biological Screening: Expand studies on anticancer and antiviral activities.

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